2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Overview
Description
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid is a fluorinated organic compound characterized by the presence of a fluoro group and a 2-oxo-1,3-oxazolidin-3-yl moiety attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid typically involves the following steps:
Fluorination: The starting material, 5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, undergoes fluorination to introduce the fluoro group at the 2-position of the benzene ring.
Oxazolidinone Formation: The oxazolidinone ring is formed through cyclization reactions involving amide intermediates.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the fluoro group to other functional groups.
Reduction: Reduction reactions can reduce the oxazolidinone ring or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the fluoro group or other substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in the process. In antithrombotic applications, it may inhibit blood clot formation by targeting coagulation factors.
Comparison with Similar Compounds
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid is unique due to its specific structural features, such as the presence of the fluoro group and the oxazolidinone ring. Similar compounds include:
Tedizolid: An antibacterial agent with a similar oxazolidinone structure.
BAY 59-7939: A potent and selective direct FXa inhibitor used as an antithrombotic agent.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDMXXTXDWUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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